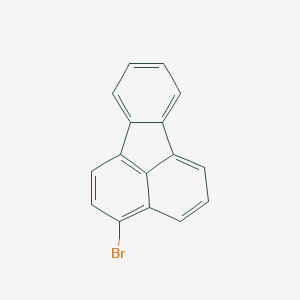

3-Bromofluoranthene

Übersicht

Beschreibung

3-Bromofluoranthene, also known as this compound, is a useful research compound. Its molecular formula is C16H9Br and its molecular weight is 281.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Rolle bei der vaskulären endothelialen Dysfunktion

3-Bromofluoranthene ist dafür bekannt, eine vaskuläre endotheliale Dysfunktion zu induzieren. Es verursacht konzentrationsabhängige Veränderungen in der ektopischen Angiogenese der subintestinalen Vene und Dilatation der dorsalen Aorta bei Zebrafischen . Es stört die vaskuläre endotheliale Integrität und erhöht die vaskuläre endotheliale Permeabilität .

Beteiligung an pro-inflammatorischen Signalwegen

this compound löst pro-inflammatorische Reaktionen in vaskulären Endothelzellen aus, insbesondere in SVEC4-10-Zellen . Es induziert die Generierung des pro-inflammatorischen Mediators PGE2 durch COX2-Expression .

Induktion von pro-inflammatorischen Zytokinen

Die Verbindung führt zur Expression von COX2 und der Generierung von pro-inflammatorischen Zytokinen, darunter TNFα und IL-6 . Dies wird durch die Phosphorylierung von NF-κB p65 erreicht, die durch die Phosphorylierung von MAPK vermittelt wird, darunter p38 MAPK, ERK und JNK .

Generierung von intrazellulärem ROS

this compound induziert die Generierung von intrazellulärem ROS, was mit den herunterregulierten Aktivitäten des antioxidativen Enzyms (AOE) verbunden ist, darunter SOD und Katalase .

Hochregulierung von antioxidativen Enzymen

Die Verbindung reguliert die Expression von AOE und HO-1 durch Nrf-2-Expression nach oben . Die Hochregulierung der AOE- und HO-1-Expression, die durch this compound induziert wird, konnte die Reaktionen der vaskulären endothelialen Dysfunktion jedoch nicht umkehren .

Induktion von Kardiotoxizität

In einer separaten Studie wurde festgestellt, dass this compound konzentrationsabhängige Veränderungen in Embryo- und Kardiotoxizität induziert<a aria-label="2: 6. Induktion von Kardiotoxizität" data-citationid="ce830675-a6ac-2f2d-c95

Wirkmechanismus

Target of Action

The primary target of 3-Bromofluoranthene (3-BrFlu) is the vascular endothelial cells, specifically the SVEC4-10 cells . These cells play a critical role in the pathogenesis of cardiovascular and vascular diseases .

Mode of Action

3-BrFlu interacts with its targets and induces pro-inflammatory responses in a concentration-dependent manner . It triggers the generation of the pro-inflammatory mediator PGE2 through COX2 expression . Furthermore, it induces the expression of COX2 and the generation of pro-inflammatory cytokines, including TNFα and IL-6, through the phosphorylation of NF-κB p65 . This phosphorylation is mediated by the phosphorylation of MAPK, including p38 MAPK, ERK, and JNK .

Biochemical Pathways

The biochemical pathways affected by 3-BrFlu involve the MAPK-mediated-NFκB pro-inflammatory pathway and intracellular ROS generation . The compound disrupts vascular endothelial integrity and up-regulates vascular endothelial permeability . It also induces the generation of intracellular ROS, which is associated with the down-regulated activities of the antioxidant enzyme (AOE), including SOD and catalase .

Pharmacokinetics

The compound’s effects are concentration-dependent, suggesting that its bioavailability may influence its efficacy .

Result of Action

The action of 3-BrFlu results in vascular endothelial dysfunction . It causes concentration-dependent changes in ectopic angiogenesis of the sub-intestinal vein and dilation of the dorsal aorta in zebrafish .

Action Environment

3-BrFlu is a secondary metabolite of fluoranthene and exists in the fine particulate matter of air pollutants . Environmental factors such as the presence of these pollutants may influence the compound’s action, efficacy, and stability.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known to interact with various biomolecules, leading to a range of biochemical reactions .

Cellular Effects

3-Bromofluoranthene has been shown to induce vascular endothelial dysfunction in a concentration-dependent manner . It disrupts vascular endothelial integrity and up-regulates vascular endothelial permeability through pro-inflammatory responses in vascular endothelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves the induction of pro-inflammatory mediators such as PGE2 through COX2 expression . It also induces the generation of pro-inflammatory cytokines, including TNFα and IL-6, through the phosphorylation of NF-κB p65, which is mediated by the phosphorylation of MAPK, including p38 MAPK, ERK, and JNK .

Temporal Effects in Laboratory Settings

It is known to induce concentration-dependent changes in ectopic angiogenesis of the sub-intestinal vein and dilation of the dorsal aorta in zebrafish .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects or toxic effects at high doses have not been reported.

Eigenschaften

IUPAC Name |

3-bromofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXFCLXZMIFHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90529497 | |

| Record name | 3-Bromofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13438-50-1 | |

| Record name | 3-Bromofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromofluoranthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism by which 3-Bromofluoranthene induces vascular endothelial dysfunction?

A1: Research suggests that this compound exposure leads to vascular endothelial dysfunction through a two-pronged mechanism:

- MAPK-mediated NFκB pro-inflammatory pathway activation: this compound triggers the phosphorylation of MAPKs (p38 MAPK, ERK, and JNK), subsequently activating the NFκB p65 pathway. [] This activation stimulates the expression of COX2, leading to the production of the pro-inflammatory mediator PGE2. [] Additionally, it elevates the production of pro-inflammatory cytokines like TNFα and IL-6. []

- Intracellular ROS generation: this compound exposure induces the generation of intracellular reactive oxygen species (ROS). [] This increase in ROS levels, coupled with the downregulation of antioxidant enzymes like SOD and catalase, contributes to oxidative stress and cellular damage, further exacerbating endothelial dysfunction. []

Q2: What are the observable consequences of this compound exposure in a biological model like zebrafish?

A2: Studies using zebrafish as a model organism have revealed several detrimental effects of this compound on vascular health, including:

- Increased ectopic angiogenesis: this compound exposure is linked to a concentration-dependent increase in the formation of new blood vessels in the sub-intestinal vein of zebrafish. []

- Dorsal aorta dilation: Zebrafish exposed to this compound exhibit a concentration-dependent dilation of their dorsal aorta. []

- Disrupted vascular endothelial integrity: this compound exposure disrupts the integrity of the vascular endothelium, leading to increased permeability. []

Q3: How does the chemical structure of this compound lend itself to being studied through various analytical methods?

A3: While the provided research papers don't delve deeply into specific analytical techniques for this compound, its structure, featuring both a bromine atom and a fluoranthene ring system, makes it amenable to analysis by various techniques commonly employed in organic chemistry:

Q4: Does this compound trigger apoptosis in vascular endothelial cells, and if so, what pathways are involved?

A4: Yes, research indicates that this compound induces apoptosis in vascular endothelial cells. [] Although the specific mechanisms and pathways involved require further investigation, the available research suggests that both intrinsic and extrinsic caspase-dependent pathways contribute to this compound-induced apoptosis in these cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)

![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)

![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)